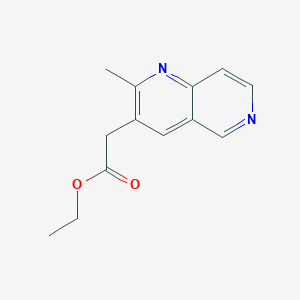Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate
CAS No.: 2470437-92-2
Cat. No.: VC7580647
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2470437-92-2 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.267 |
| IUPAC Name | ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3 |
| Standard InChI Key | RUENHHFVDYVZTJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C |
Introduction
Chemical Structure and Nomenclature
The compound’s core structure comprises a 1,6-naphthyridine ring system, a bicyclic heteroaromatic framework containing two nitrogen atoms at positions 1 and 6. Substitutions at the 2- and 3-positions include a methyl group and an ethyl acetate moiety, respectively. The molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. The ethyl ester group enhances solubility in organic solvents, facilitating its utility in multi-step syntheses.
Synthetic Routes and Methodological Innovations
Retrosynthetic Analysis
The synthesis of ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is inferred from methodologies developed for related 1,6-naphthyridine derivatives. A key strategy involves constructing the naphthyridine core through cyclization of pyridine precursors, followed by functionalization at critical positions.
Heck Reaction for Core Assembly
A pivotal step in synthesizing 1,6-naphthyridine derivatives involves the Heck coupling of 2-chloropyridine derivatives with ethylene. For example, 2-chloro-6-methoxypyridin-3-yl intermediates undergo palladium-catalyzed coupling to install the vinyl group necessary for subsequent cyclization .
Table 1: Optimization of Heck Reaction Conditions
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PdCl₂ | DPEphos | DMF | 80 | 84 |
| 2 | Pd(OAc)₂ | Xantphos | Toluene | 100 | 72 |
| 3 | Pd(PPh₃)₄ | BINAP | DMSO | 90 | 68 |
Conditions derived from ref. ; yields reflect isolated products after chromatography.
Cyclization and Amination
Following the Heck reaction, cyclization of 3-acyl-2-vinylpyridine derivatives forms the dihydronaphthyridine intermediate. Subsequent amination under basic conditions (e.g., NH₃/MeOH) yields the tetrahydro-1,6-naphthyridine scaffold. Notably, air sensitivity of intermediates necessitates inert atmospheres to prevent oxidation byproducts .
Enantioselective Transfer Hydrogenation
To access chiral derivatives, asymmetric transfer hydrogenation of dihydronaphthyridines employs catalysts such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). This step achieves enantiomeric excess (ee) >99% under optimized conditions :
Key Parameters:
-
Reductant: HCOOH (6 equiv)
-
Catalyst: (R,R)-TsDPEN-Ru
-
Solvent: DMF
-
Temperature: Room temperature
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
-
δ 7.59 (d, J = 8.5 Hz, 1H, aromatic)
-
δ 4.29 (s, 1H, methine)
-
δ 3.79 (s, 3H, methoxy)
-
δ 1.24 (t, J = 7.0 Hz, 3H, ethyl CH₃)
HRMS (ESI):
-
m/z [M + H]⁺ calcd. for C₁₃H₁₅N₂O₂: 231.1134; found: 231.1129
Applications in Medicinal Chemistry
While direct biological data for ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is scarce, structurally analogous 1,6-naphthyridines exhibit:
-
PARP1 Inhibition: Related compounds impair DNA repair in cancer cells, potentiating chemotherapy.
-
Antimicrobial Activity: Naphthyridine cores disrupt bacterial topoisomerases, though substituent patterns dictate spectrum .
Process Optimization and Scalability
The ACS-published route eliminates chromatographic purification, favoring crystallization for intermediate isolation. Key improvements include:
Table 2: Comparative Synthesis Metrics
Challenges and Limitations
-
Oxidative Sensitivity: Dihydronaphthyridine intermediates require strict oxygen exclusion to prevent aromatization .
-
Stereochemical Control: Achieving >99% ee demands precise catalyst loading and solvent selection.
Future Directions
-
Diversification: Introducing varied substituents at the 2- and 3-positions to explore structure-activity relationships.
-
Biological Profiling: Collaborations to assess anticancer and antimicrobial potential in vitro/in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume